molecular formula C23H18N2OS B10790591 (4-Phenyl-2-(phenylamino)thiazol-5-yl)(p-toluyl)methanone

(4-Phenyl-2-(phenylamino)thiazol-5-yl)(p-toluyl)methanone

Cat. No.: B10790591
M. Wt: 370.5 g/mol
InChI Key: FJMIUNJCELHTHX-UHFFFAOYSA-N
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Description

(4-Phenyl-2-(phenylamino)thiazol-5-yl)(p-toluyl)methanone is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-2-(phenylamino)thiazol-5-yl)(p-toluyl)methanone typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with p-toluyl chloride to yield the final product . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-2-(phenylamino)thiazol-5-yl)(p-toluyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl and p-toluyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4-Phenyl-2-(phenylamino)thiazol-5-yl)(p-toluyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Phenyl-2-(phenylamino)thiazol-5-yl)(p-toluyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-phenyl)-(2-phenylamino-thiazol-5-yl)-methanone
  • (2-Amino-4-phenyl-thiazol-5-yl)-phenyl-methanone

Uniqueness

Compared to similar compounds, (4-Phenyl-2-(phenylamino)thiazol-5-yl)(p-toluyl)methanone stands out due to its unique combination of phenyl and p-toluyl groups.

Properties

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

(2-anilino-4-phenyl-1,3-thiazol-5-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C23H18N2OS/c1-16-12-14-18(15-13-16)21(26)22-20(17-8-4-2-5-9-17)25-23(27-22)24-19-10-6-3-7-11-19/h2-15H,1H3,(H,24,25)

InChI Key

FJMIUNJCELHTHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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